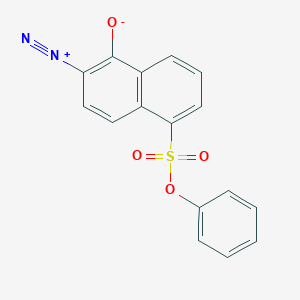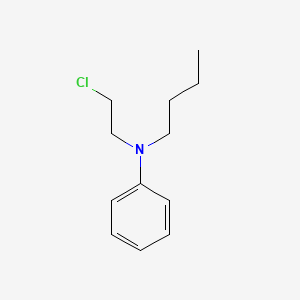
N-Butyl-N-(2-chloroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-(2-chloroethyl)aniline: is an organic compound with the molecular formula C12H18ClN . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a butyl group and a 2-chloroethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: The synthesis of N-Butyl-N-(2-chloroethyl)aniline can be achieved through the alkylation of aniline. Aniline is first reacted with butyl chloride in the presence of a base such as sodium hydroxide to form N-butylaniline.
Industrial Production Methods: Industrially, the production of this compound follows similar synthetic routes but on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-Butyl-N-(2-chloroethyl)aniline can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding N-oxides.
Reduction Reactions: Reduction of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, ethanol as solvent, reflux conditions.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed:
Substitution: Various substituted anilines.
Oxidation: N-oxides.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: N-Butyl-N-(2-chloroethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agent: Research is ongoing to explore the potential therapeutic applications of this compound in treating certain medical conditions.
Industry:
Chemical Manufacturing: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Butyl-N-(2-chloroethyl)aniline involves its interaction with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the modification of proteins, enzymes, and other biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
N-Butyl-N-(2-bromoethyl)aniline: Similar structure but with a bromoethyl group instead of a chloroethyl group.
N-Butyl-N-(2-iodoethyl)aniline: Similar structure but with an iodoethyl group instead of a chloroethyl group.
Uniqueness:
Eigenschaften
CAS-Nummer |
53817-39-3 |
|---|---|
Molekularformel |
C12H18ClN |
Molekulargewicht |
211.73 g/mol |
IUPAC-Name |
N-butyl-N-(2-chloroethyl)aniline |
InChI |
InChI=1S/C12H18ClN/c1-2-3-10-14(11-9-13)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI-Schlüssel |
NBTVRDMLLMEWOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCl)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


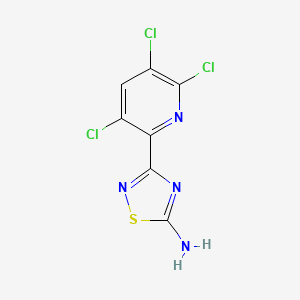
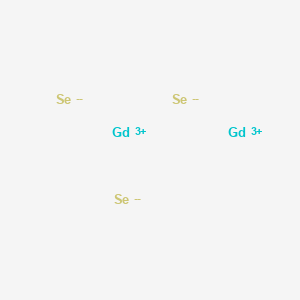
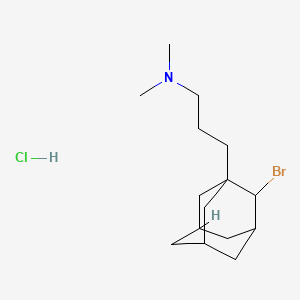
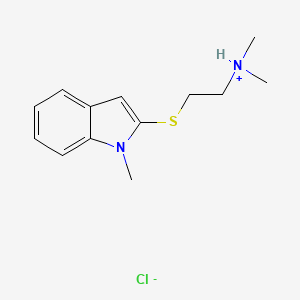

![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
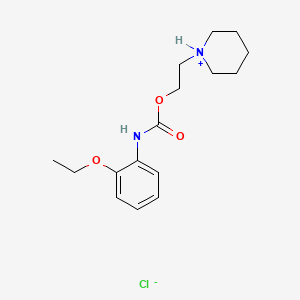
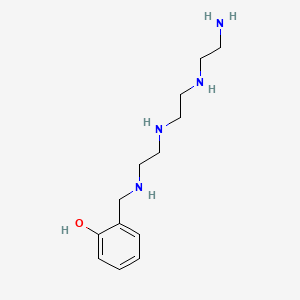
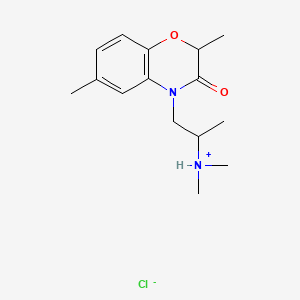

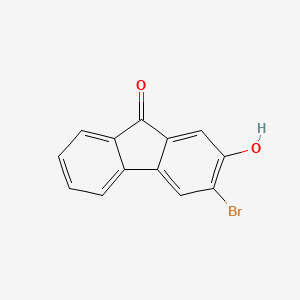

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)
